Hydromadinone
Description
Contextualization within Steroidal Progestin Research
The development of synthetic progestins in the mid-20th century was a pivotal moment in reproductive medicine and endocrinology. patsnap.com Researchers sought to create compounds with enhanced oral bioavailability and specific hormonal activity profiles compared to natural progesterone (B1679170). nih.gov Progestins are designed to interact with progesterone receptors, thereby influencing the menstrual cycle, ovulation, and other reproductive processes. nih.gov
Hydromadinone's structure is a modification of the basic steroid nucleus. The introduction of a chlorine atom at the C6 position and a double bond between C6 and C7 are key structural features that influence its progestational activity. However, it is the acetylation of the hydroxyl group at the C17 position that converts this compound into Chlormadinone (B195047) Acetate (B1210297) (CMA), a compound with a well-documented history of clinical application. wikipedia.orgnih.gov CMA is known for its potent progestogenic effects and has been utilized in hormonal contraceptives and for the management of various gynecological conditions. nih.govnih.gov The metabolic process of deacetylation can convert CMA back into its parent compound, this compound, within the body. wikipedia.org
Historical Perspectives on this compound's Scientific Investigation
The scientific investigation of this compound is intrinsically linked to the development of its acetylated derivative, Chlormadinone Acetate (CMA), which was first synthesized in 1961. nih.govnih.gov The research focus quickly shifted to CMA due to its enhanced progestational activity and oral efficacy. Early studies in the 1960s established the pharmacological profile of CMA, highlighting its potential for use in hormonal therapies. oup.com
While direct research on this compound is scarce, its existence as the core molecule of CMA means that its fundamental structure has been extensively studied indirectly. The synthesis of CMA from 17α-hydroxyprogesterone involves steps that create the 6-chloro-4,6-diene structure characteristic of this compound before the final acetylation step. rti.org Therefore, the historical scientific investigation of this compound is best understood as a foundational element in the broader research and development of Chlormadinone Acetate.
Detailed Research Findings
The majority of available research data pertains to Chlormadinone Acetate (CMA), the acetylated form of this compound. The progestational and other hormonal activities of CMA are a direct consequence of the fundamental structure provided by the this compound core.
The following table outlines the key chemical properties of this compound and its acetylated derivative, Chlormadinone Acetate.
| Property | This compound | Chlormadinone Acetate |
| Chemical Name | 6-chloro-17-hydroxypregna-4,6-diene-3,20-dione | 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione |
| Molecular Formula | C21H27ClO3 | C23H29ClO4 |
| Molecular Weight | 362.89 g/mol | 404.93 g/mol |
| Primary Role | Parent Compound/Metabolite | Active Pharmaceutical Ingredient |
Research into the biological activity of Chlormadinone Acetate provides insight into the functional potential of the this compound structure. CMA exerts a potent progestogenic effect, which is estimated to be about one-third higher than that of endogenous progesterone. nih.gov This activity is central to its use in contraception and hormone therapy.
The following table summarizes key aspects of Chlormadinone Acetate's researched effects, which are mediated by the core this compound structure's interaction with hormonal receptors.
| Researched Effect of Chlormadinone Acetate | Mechanism |
| Progestogenic Effect | Acts as a potent agonist of the progesterone receptor, influencing endometrial development and inhibiting ovulation. wikipedia.org |
| Anti-androgenic Effect | Competitively inhibits the binding of androgens to their receptors and inhibits the enzyme 5α-reductase. nih.gov |
| Anti-estrogenic Effect | Possesses anti-estrogenic properties, similar to progesterone. nih.gov |
| Antigonadotropic Effect | Suppresses the secretion of gonadotropins (LH and FSH) from the pituitary gland through negative feedback. wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,25H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUIZZGKYILUHZ-SCUQKFFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032104 | |
| Record name | Hydromadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-74-2 | |
| Record name | (6α)-6-Chloro-17-hydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromadinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4M0PPR7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Hydromadinone
Elucidation of Synthetic Pathways
The synthesis of chlormadinone (B195047), and particularly its widely used acetate (B1210297) ester, has evolved from classical, multi-step chemical transformations to more refined methodologies.
The foundational synthesis of chlormadinone acetate begins with 17α-hydroxyprogesterone or its acetylated derivative, 17α-acetoxyprogesterone. A key transformation in the classical synthesis is the introduction of a chlorine atom at the C-6 position and the formation of a double bond between C-6 and C-7.
A common industrial synthesis route for chlormadinone acetate (CMA) involves the following key steps:
Epoxidation: 17α-acetoxyprogesterone is treated with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form the 6,7-epoxide.
Ring Opening: The epoxide ring is opened with hydrochloric acid (HCl), which introduces a chlorine atom at C-6 and a hydroxyl group at C-7.
Dehydration: The resulting 7-hydroxy intermediate is then dehydrated to introduce the C-6, C-7 double bond, yielding chlormadinone acetate.
An alternative classical approach involves the microbial transformation of related steroid precursors. For instance, the conversion of chlormadinone acetate to delmadinone (B137183) acetate, which involves the introduction of a double bond at the C-1 position, can be achieved using microorganisms like Arthrobacter simplex or Bacillus sphaericus. researchgate.netacs.org While this is a biotransformation of a pre-synthesized chlormadinone derivative, it highlights the classical use of microorganisms in steroid chemistry to achieve specific dehydrogenations that can be challenging to accomplish with high regioselectivity through purely chemical means. researchgate.net
Modern synthetic efforts focus on improving efficiency, yield, and stereoselectivity, particularly for creating specific metabolites or analogues for research. For example, methods for the selective synthesis of 3α-hydroxy-chlormadinone acetate, a known metabolite, have been developed. google.comgoogle.com.na One patented method describes a process that avoids the direct use of chiral reducing agents, which can be expensive and inefficient. google.com.nagoogle.com Instead, it involves the reduction of chlormadinone acetate to the 3β-hydroxy derivative using an achiral hydride component, followed by an inversion of the stereochemistry at the C-3 position to yield the desired 3α-hydroxy product in high purity and yield. google.com.na
Other contemporary advancements include the use of modern catalytic systems. For instance, cross-coupling reactions of the Suzuki-Miyaura type have been explored using 6-halosteroids like chlormadinone acetate as substrates. psu.edu These methods provide convenient routes to new analogues by creating carbon-carbon bonds at the C-6 position, which can be used to synthesize potential aromatase inhibitors. psu.edu
Derivatization Strategies and Analogue Generation
The modification of the chlormadinone scaffold is a key strategy for developing new compounds with altered biological activities and for studying structure-activity relationships (SAR).
The most common derivative of chlormadinone is its 17-acetate ester, chlormadinone acetate (CMA). nih.govdrugbank.com However, other esters have been synthesized to investigate how the acyl group at the C-17 position affects biological activity. nih.gov A general method for synthesizing a family of 17-esters of 6-dehydro-16-methylene-17α-hydroxyprogesterones, which are structurally related to CMA, has been described. nih.gov This allows for a systematic study of how changes in the ester group, along with modifications at C-6 (e.g., different halogens), influence progestational and antiandrogenic activities. nih.gov
Another example of derivatization is the synthesis of glycosylated analogues. The synthesis of chlormadinol acetate-3β-O-α-L-arabinofuranoside has been reported. nih.gov This was achieved by reacting chlormadinol acetate with a protected arabinofuranosyl chloride in the presence of Fétizon's reagent. nih.gov Interestingly, this glycosylated derivative was found to have a positive inotropic effect, in contrast to the negative inotropic effect of the parent aglycone, demonstrating how derivatization can dramatically alter biological properties. nih.gov
Structural modifications of the chlormadinone steroid nucleus are performed to probe the interactions with biological receptors and to develop compounds with more specific activities. Structure-activity relationship studies have shown that the presence of unsaturation at C-4,6 and a substituent at C-6 (like chlorine) are important for high potency. nih.gov
For research purposes, various analogues have been created:
1α-(Methoxymethyl) Chlormadinone Acetate: This derivative features an additional methoxymethyl group at the 1-alpha position. vulcanchem.com This modification significantly alters the base structure and is used for research into how such changes affect receptor binding, metabolic stability, and pharmacological properties. vulcanchem.com
Delmadinone Acetate (Δ¹-Chlormadinone Acetate): This compound is the 1(2)-dehydrogenated analogue of CMA. medicaljournals.se Its synthesis can be achieved via chemical dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through microbial transformation. researchgate.netgoogle.com This modification is explored for its potent antiandrogenic activity. medicaljournals.se
3-Hydroxy Metabolites: The synthesis of the 3α- and 3β-hydroxy metabolites of CMA is important for studying its metabolism and for evaluating the biological activity of these metabolic products. researchgate.net
These modifications help researchers understand the structural requirements for the biological activity of chlormadinone-related compounds. nih.gov
Analytical Techniques in Synthetic Characterization
A suite of analytical methods is essential for confirming the identity, purity, and structure of synthesized chlormadinone and its derivatives.
High-performance liquid chromatography (HPLC) and ultra-performance convergence chromatography (UPC²) are widely used for the separation and quantification of chlormadinone acetate and its analogues. nih.govlcms.cz These chromatographic techniques are often coupled with mass spectrometry (MS).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the confirmatory analysis and quantification of chlormadinone acetate in various matrices, including plasma and animal tissues. nih.govacs.orgresearchgate.net High-resolution mass spectrometry, such as with an Orbitrap detector, allows for highly specific and sensitive quantification of chlormadinone acetate along with other progestins and endogenous steroids in a single analysis. epfl.ch
Spectroscopic methods are also crucial for structural elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise structure and stereochemistry of the synthesized compounds.
Infrared (IR) and Ultraviolet (UV) absorption spectrophotometry are used for identification by comparing the spectra of the synthesized compound to that of a reference standard. nih.gov
The table below summarizes the analytical techniques commonly employed in the characterization of chlormadinone acetate.
| Analytical Technique | Application in Chlormadinone Synthesis | Reference(s) |
| HPLC / UPC² | Separation and purification of synthetic products; Assay of purity. | nih.gov, lcms.cz |
| LC-MS/MS | Confirmatory analysis, quantification in biological matrices, residue analysis. | nih.gov, acs.org, researchgate.net |
| High-Resolution MS | Simultaneous quantification of multiple steroids; high sensitivity and specificity. | epfl.ch |
| Spectrophotometry (IR, UV) | Identification of functional groups and confirmation of identity against standards. | nih.gov |
Molecular Interactions and Receptor Level Mechanisms of Hydromadinone
Progestin Receptor Binding Affinities and Kinetics
The biological activity of a progestin is intimately linked to its affinity for the progesterone (B1679170) receptor (PR). This binding initiates a cascade of intracellular events that ultimately modulate gene expression. The affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitor concentration at 50% (IC50), with lower values indicating a stronger binding affinity.
Ligand-Receptor Interaction Dynamics
Chlormadinone (B195047) acetate (B1210297) (CMA) demonstrates a high binding affinity for the progesterone receptor. researchgate.net In comparative in vitro binding assays using human receptors, CMA exhibited a strong interaction with the progesterone receptor, with a reported Ki value of 2.5 nM. nih.gov This high affinity is a key determinant of its potent progestogenic activity. wikipedia.org The interaction between the ligand and the receptor is a dynamic process involving the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, within the ligand-binding pocket of the receptor. nih.govnih.gov These interactions induce a conformational change in the receptor, a critical step for its subsequent actions. nih.govmdpi.com
Stereochemical Influences on Receptor Recognition
The three-dimensional structure of a steroid, including the orientation of its functional groups (stereochemistry), plays a crucial role in its ability to be recognized by and bind to the progesterone receptor. The specific arrangement of atoms in CMA allows it to fit snugly into the hydrophobic ligand-binding pocket of the PR. Even minor alterations to the steroid's structure can significantly impact its binding affinity and, consequently, its biological activity. For instance, metabolites of CMA, such as its 3α- and 3β-hydroxy metabolites, exhibit different binding affinities for the progesterone receptor, highlighting the importance of stereochemistry in receptor recognition. nih.gov Specifically, 3α-OH-CMA has the lowest affinity, while 3β-OH-CMA has an intermediate affinity compared to the parent compound, CMA. nih.gov
Intracellular Signaling Cascades Modulated by Hydromadinone
Upon binding to the progesterone receptor, progestins like CMA initiate a series of intracellular signaling events. This process typically involves the dissociation of heat shock proteins from the receptor, receptor dimerization, and translocation of the ligand-receptor complex into the nucleus. nih.gov Once in the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. uky.edu
Gene Expression Regulation Pathways in Cellular Models
The binding of the progestin-receptor complex to PREs modulates the transcription of specific genes. nih.govuky.edu This can either activate or repress gene expression, depending on the specific gene and the cellular context. youtube.com This regulation of gene expression is the fundamental mechanism by which progestins exert their physiological effects. youtube.comyoutube.com For example, in the context of the endometrium, progestins regulate the expression of genes involved in cell proliferation and differentiation. The specific genes regulated by a particular progestin can vary, leading to different physiological outcomes. The process of gene regulation is complex and involves the recruitment of co-activator or co-repressor proteins to the transcription machinery. youtube.com
Molecular Modeling and Computational Chemistry of Receptor Interactions
Docking Studies and Binding Site Analysis
For other progestins, crystallographic studies of the progesterone receptor's ligand-binding domain have revealed a highly structured binding pocket. rcsb.org The binding of progesterone itself involves a network of hydrogen bonds and hydrophobic contacts that stabilize the active conformation of the receptor. It is anticipated that this compound, as a progesterone derivative, would occupy this same pocket and engage in a similar set of interactions. The specific substitutions on the steroid backbone of this compound would modulate these interactions, leading to its characteristic binding affinity and pharmacological profile.
In the absence of direct docking data for this compound, a hypothetical binding mode can be postulated based on the known structure of the PR LBP and the structure-activity relationships of related progestins. Key interactions for progestin binding to the PR typically involve residues such as Arginine and Glutamine, which can form hydrogen bonds with the keto groups of the steroid, and a host of hydrophobic residues that form a pocket around the steroid's nonpolar scaffold.
Table 1: Putative Interacting Residues in the Progesterone Receptor Ligand-Binding Pocket for Progestins
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | Gln, Arg, Asn |
| Hydrophobic Interactions | Leu, Met, Phe, Trp, Val |
| van der Waals Contacts | Multiple residues lining the pocket |
This table is illustrative and based on general knowledge of the progesterone receptor. Specific interactions for this compound have not been experimentally determined.
Conformational Analysis and Ligand Energetics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov The conformation that a progestin adopts upon binding to the progesterone receptor is crucial for its activity. The ligand must fit snugly into the binding pocket, and in doing so, it stabilizes a specific conformation of the receptor that is conducive to either agonistic or antagonistic activity.
For some progesterone derivatives, such as 17-hydroxy-6-alpha-methylprogesterone, crystallographic studies have shown that substituents can influence the conformation of the steroid's A-ring. nih.gov This conformational change is thought to be important for high-affinity binding to the progesterone receptor. nih.gov Given that this compound also possesses modifications to the progesterone backbone, it is likely that its conformational preferences are a key determinant of its biological activity.
Ligand energetics, which quantifies the strength of the interaction between a ligand and its receptor, is a critical aspect of drug design. The binding free energy (ΔG) is a measure of the affinity of a ligand for its receptor. While there are no published studies detailing the ligand energetics of this compound binding to the progesterone receptor, it is understood that high-affinity binding is a prerequisite for potent progestational activity. The binding energy is a composite of enthalpic contributions from favorable interactions like hydrogen bonds and van der Waals contacts, and entropic contributions related to changes in the flexibility of the ligand and receptor upon binding, as well as the displacement of water molecules from the binding site.
Table 2: Conceptual Components of Ligand Binding Energy
| Energy Component | Description | Favorable/Unfavorable for Binding |
| Enthalpy (ΔH) | ||
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Favorable |
| van der Waals Interactions | Weak, short-range electrostatic attractive forces between uncharged molecules. | Favorable |
| Electrostatic Interactions | Attraction or repulsion of charged atoms. | Favorable or Unfavorable |
| Entropy (ΔS) | ||
| Conformational Entropy | Change in the flexibility of the ligand and protein upon binding. | Unfavorable |
| Solvation/Desolvation | Release of ordered water molecules from the binding site. | Favorable |
This table provides a general overview of the thermodynamic principles of ligand binding and does not represent specific data for this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Hydromadinone and Analogues
Identification of Key Structural Determinants for Biological Activity
The biological activity of Hydromadinone, a synthetic progestin, is fundamentally dictated by its four-ring steroid nucleus, known as the pregnane (B1235032) skeleton. This core structure provides the necessary three-dimensional conformation for binding to the progesterone (B1679170) receptor (PR). Several structural features are critical determinants of its progestational activity.
Key functional groups essential for activity include the ketone group at the C-3 position and the acetyl side chain at C-17. The C-3 ketone is a common feature in active steroids and is involved in crucial hydrogen bonding interactions within the receptor's binding pocket. The orientation and composition of the side chain at C-17 are also vital for potent progestational activity.
Impact of Specific Substituents on Potency and Selectivity (e.g., chloro and acetoxy groups)
Modifications to the basic progesterone structure, such as the introduction of specific substituents, can dramatically alter potency and selectivity. In this compound, the presence of a chloro group at the C-6 position and an acetoxy group at the C-17α position are defining features.
The 6-chloro group significantly enhances the progestational potency. Structure-activity relationship studies on related progesterone derivatives have shown that small, electron-withdrawing substituents at the C-6α position, such as chlorine or methyl groups, markedly increase activity. nih.gov The importance of this substituent appears to be related to its steric bulk and electronic character, which can influence the conformation of the A and B rings and enhance binding affinity to the progesterone receptor. nih.gov This substitution can also protect the molecule from metabolic degradation, thereby increasing its biological half-life.
The 17α-acetoxy group is another critical substituent that confers high progestational activity. The introduction of this bulky ester group at the 17α-position generally leads to a significant increase in potency compared to the parent compound, 17α-hydroxyprogesterone. This modification enhances binding to the progesterone receptor and provides oral activity by sterically hindering the metabolic reduction of the C-20 ketone. The 17α-acetoxyprogesterones are a well-established class of potent oral progestogens. scielo.br
The combined effect of these two substituents results in a compound with potent progestational and anti-ovulatory properties. The interplay between the conformational effects of the 6-chloro group and the enhanced binding and metabolic stability provided by the 17α-acetoxy group is a classic example of synergistic structural modification in steroid drug design.
| Substituent at C-6 | General Impact on Progestational Activity | Potential Rationale |
|---|---|---|
| -H (unsubstituted) | Baseline Activity | Standard progesterone scaffold |
| -Cl (Chloro) | Strongly Enhances Activity | Steric and electronic effects improving receptor binding nih.gov |
| -CH3 (Methyl) | Enhances Activity | Steric bulk influencing ring conformation nih.gov |
| -F (Fluoro) | Weakly Enhances Activity | Primarily electronic effects nih.gov |
Computational Approaches in SAR/QSAR Modeling
Quantitative structure-activity relationship (QSAR) studies have become essential tools for understanding the complex relationship between the chemical structure of steroids and their biological activity. kg.ac.rs These computational approaches allow for the development of mathematical models that can predict the activity of novel compounds, thereby streamlining the drug discovery process.
For progestins like this compound, QSAR models are built by correlating variations in molecular structure across a series of compounds with their measured biological activities, such as receptor binding affinity. kg.ac.rs This involves calculating a wide range of molecular descriptors that quantify the physicochemical properties of the molecules. Various statistical methods, including Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are then employed to build and validate the predictive models. unicamp.br
Molecular Connectivity Indices and Electrotopological State Analyses
Among the various molecular descriptors used in QSAR studies of steroids, molecular connectivity indices and electrotopological state (E-state) analyses are particularly valuable.
Electrotopological state (E-state) analysis provides atom-level descriptors that characterize the electronic and topological environment of each atom in a molecule. These indices are calculated based on the intrinsic electronic properties of the atom (e.g., electronegativity) and the influence of all other atoms in the molecule. E-state values are highly sensitive to changes in substitution patterns and have been used to develop QSAR models for steroids, identifying specific atoms or regions within the molecule that are critical for receptor binding. kg.ac.rs For instance, a QSAR model for steroid binding might reveal that the E-state values of atoms in the A and D rings are highly correlated with binding affinity.
| Descriptor Type | Information Encoded | Relevance to this compound SAR |
|---|---|---|
| Molecular Connectivity Indices | Molecular size, shape, and branching | Quantifies the influence of the overall steroid skeleton and substituents on activity. |
| Electrotopological State (E-state) | Electronic and topological environment of each atom | Identifies key atoms and functional groups (e.g., C-3 ketone, C-6 chloro) critical for receptor interaction. kg.ac.rs |
| Molecular Graphics Descriptors | 3D properties like surface area and volume | Models steric fit within the progesterone receptor binding pocket. scielo.br |
| Electronic Descriptors | Partial atomic charges, dipole moment | Describes electrostatic interactions between the ligand and the receptor. kg.ac.rs |
Predictive Modeling for Novel this compound Derivatives
The ultimate goal of developing a QSAR model is its predictive power. Once a statistically robust model is established and validated for a series of progestins, it can be used to predict the biological activity of novel, yet-to-be-synthesized this compound derivatives. unicamp.br This predictive capability is invaluable for prioritizing synthetic targets and designing compounds with potentially enhanced potency or improved selectivity profiles.
The process involves designing new derivatives in silico by modifying the this compound structure (e.g., by changing the substituent at C-6 or altering the ester at C-17). The molecular descriptors for these new structures are then calculated and fed into the established QSAR equation to predict their activity. For example, a validated PLS model could predict the progesterone receptor binding affinity of a novel 6-fluoro-hydromadinone analogue before it is synthesized. unicamp.br
More advanced techniques, such as genetic neural networks (GNN), have also been applied to build highly predictive QSAR models for steroid receptor binding. nih.govcncb.ac.cn These methods can handle non-linear relationships between structure and activity, often providing more accurate predictions than traditional linear regression models. nih.gov By analyzing which descriptors are selected by the GNN, researchers can gain insights that are consistent with established SAR principles, further validating the model and deepening the understanding of the molecular features required for activity. nih.gov
Preclinical Research Modalities: in Vitro and in Vivo Approaches
In Vitro Pharmacological Studies
In vitro studies are essential first steps to determine a compound's biological activity at the cellular and molecular level.
To evaluate the progestational activity of a compound like Hydromadinone, researchers typically use cell-based assays. These often involve genetically modified cell lines that contain progesterone (B1679170) receptors (PR). A common method is a reporter gene assay. In this setup, cells (e.g., human breast cancer cell lines like T47D or MCF-7, which are rich in progesterone receptors) are engineered so that when the progestin binds to the progesterone receptor, it activates a "reporter gene" that produces a measurable signal, such as light (luciferase) or color. The intensity of this signal corresponds to the progestational activity of the compound. By comparing the effect of this compound to that of progesterone or other known progestins, its relative potency could be determined.
Biochemical investigations, including enzyme assays, would be crucial to understand the selectivity of this compound and its potential for off-target effects. For a steroid compound, this would involve testing its interaction with a panel of steroid receptors (e.g., androgen, estrogen, glucocorticoid, and mineralocorticoid receptors) to assess its specificity for the progesterone receptor. Competitive binding assays are standard, where this compound would compete with a radiolabeled ligand for binding to these receptors. Furthermore, its effect on key enzymes involved in steroid metabolism, such as those in the cytochrome P450 family (e.g., CYP3A4, which is important for the metabolism of many steroids), would be investigated to predict potential drug-drug interactions. iiab.me
In recent years, preclinical assessment has moved towards more physiologically relevant models, such as 3D cell cultures or organoids. altasciences.com For a progestin, researchers might use 3D cultures of endometrial cells to better mimic the structure and function of the uterine lining. nih.gov In such a model, the effect of this compound on cell proliferation, differentiation, and gene expression could be studied in a context that more closely resembles the human body than traditional 2D cell cultures. iiab.me These advanced models could provide more accurate predictions of a compound's efficacy and effects on tissues.
Preclinical In Vivo Animal Models for Efficacy Evaluation
Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's efficacy and behavior in a whole organism.
The selection of an appropriate animal model is critical for steroid research. Rabbits, rats, and mice are commonly used. The classic in vivo assay for progestational activity is the Clauberg test (or McPhail modification) in immature female rabbits that have been primed with estrogen. The progestin is administered, and the effect on the uterine endometrium is histologically examined and scored. For a synthetic progestin like this compound, its ability to induce secretory changes in the endometrium would be a key measure of its efficacy. Other models could involve ovariectomized rodents to study the hormonal effects in the absence of endogenous hormones. iiab.me
Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. marefa.org After administering this compound to animals (e.g., rats or dogs) through various routes (such as oral and intravenous), blood samples would be collected over time to measure the concentration of the drug and its metabolites. google.com This data helps to determine key parameters like bioavailability, half-life, and clearance rate, which are essential for designing further studies. iiab.me
Formulation Research for Preclinical Investigations
The primary goal of formulation research in the preclinical phase is to develop a delivery system that allows for consistent and predictable exposure of the target biological system to the compound under investigation. This is particularly crucial for establishing a clear relationship between the administered dose and the observed pharmacological effect. The lipophilic nature of steroidal molecules like this compound necessitates specialized formulation approaches to achieve adequate solubility and stability for research applications.
Strategies for Compound Solubilization and Homogenization for Research Applications
To overcome the solubility challenges associated with this compound, researchers can employ a variety of solubilization and homogenization techniques. These methods aim to create a homogenous system, either a true solution or a stable, uniform suspension, which is essential for accurate dosing in preclinical models. oup.com
Common strategies that are applicable to poorly soluble compounds like this compound include:
Co-solvency: This technique involves the use of a mixture of a primary solvent (often water) with one or more water-miscible co-solvents. These co-solvents, such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs), can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system. For instance, a formulation for a preclinical study might involve dissolving this compound in a vehicle composed of a specific ratio of dimethyl sulfoxide (B87167) (DMSO) and PEG 400. Current time information in Miami, FL, US.
Use of Surfactants: Surfactants, or surface-active agents, can enhance the solubility of hydrophobic drugs by forming micelles. These are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell, which can encapsulate the drug molecules and facilitate their dispersion in an aqueous environment.
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles. nucleos.com This enhanced surface area can lead to a faster dissolution rate, which is a critical factor for absorption in in vivo studies. oup.com
Solid Dispersions: This approach involves dispersing the drug in a hydrophilic matrix at a molecular level. Current time information in Miami, FL, US. The carrier can be crystalline or amorphous. This method can significantly improve the dissolution rate and bioavailability of poorly soluble drugs. jst.go.jp
Complexation: The use of complexing agents, such as cyclodextrins, can improve the solubility of a drug by forming inclusion complexes. The hydrophobic drug molecule is encapsulated within the cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin molecule enhances its solubility in water.
For in vitro assays, the primary objective is to fully solubilize the compound in a solvent that is compatible with the cell culture or assay conditions. oup.com In contrast, in vivo studies have more stringent restrictions on solvent selection due to potential toxicity and effects on the compound's pharmacokinetics. oup.com Therefore, a careful selection of excipients is paramount. nih.gov
The following table summarizes common solubilization strategies applicable in preclinical research:
| Solubilization Strategy | Mechanism of Action | Examples of Excipients/Techniques |
| Co-solvency | Reduces the polarity of the solvent system. | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), Dimethyl Sulfoxide (DMSO). Current time information in Miami, FL, US.oup.com |
| Micronization/Nanonization | Increases the surface area of drug particles, enhancing dissolution rate. | Jet milling, nanomilling. nucleos.comoup.com |
| Solid Dispersion | Disperses the drug in a hydrophilic matrix to improve dissolution. | Povidone (PVP), Polyethylene Glycols (PEG). Current time information in Miami, FL, US. |
| Complexation | Forms inclusion complexes to enhance aqueous solubility. | Cyclodextrins. |
| Use of Surfactants | Forms micelles that encapsulate the drug. | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20). |
Development of Extended-Release Formulations as Research Tools
Extended-release (ER) formulations are designed to release a drug at a controlled rate over a prolonged period. glowm.com In preclinical research, ER formulations serve as valuable tools to maintain steady-state plasma concentrations of a compound, which can be crucial for evaluating its long-term efficacy and safety. nih.gov This approach can help in understanding the pharmacodynamic effects at consistent exposure levels and can reduce the frequency of administration in chronic studies. nih.gov
The development of ER formulations for research often involves either matrix or reservoir systems. sigmaaldrich.com
Matrix Systems: In a matrix system, the drug is uniformly dispersed within a polymer. The release of the drug is controlled by the erosion or diffusion through the polymer matrix. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used to form such matrices. solidbio.com
Reservoir Systems: A reservoir system consists of a drug core that is encapsulated by a rate-controlling membrane. The release rate is determined by the properties of this membrane.
For preclinical in vivo studies, particularly those involving subcutaneous or intramuscular administration, oil-based depots or polymer-based microspheres can be used as extended-release systems. These formulations release the drug slowly from the injection site, providing sustained systemic exposure.
The table below outlines common approaches for developing extended-release formulations for research purposes:
| Formulation Approach | Description | Common Polymers/Excipients |
| Hydrophilic Matrix Tablets | Drug is dispersed in a swellable hydrophilic polymer matrix. Drug release is controlled by diffusion and/or matrix erosion. | Hydroxypropyl methylcellulose (HPMC), Hydroxypropylcellulose (HPC). glowm.comsolidbio.com |
| Reservoir Systems | A drug core is surrounded by a water-insoluble polymer membrane that controls the release rate. | Ethylcellulose, Polyvinyl acetate (B1210297). |
| Injectable Depots | Oil-based solutions or suspensions, or polymer-based microspheres for sustained release after parenteral administration. | Sesame oil, Castor oil, Polylactic-co-glycolic acid (PLGA). |
| Osmotic Pump Systems | The drug is released at a controlled rate driven by osmotic pressure. | Cellulose acetate. |
While specific published formulation details for this compound are scarce, the principles outlined above represent the standard and logical approaches that would be employed in its preclinical investigation. The selection of a particular formulation strategy would depend on the specific research question, the route of administration, and the physicochemical properties of this compound acetate.
Methodological Considerations in Hydromadinone Research
Advanced Analytical Techniques for Compound Quantification in Research Settings
Accurate quantification of hydromadinone in research settings is critical for understanding its pharmacokinetic and pharmacodynamic properties. While older methods like immunoassays (IA) were once common, they often suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. researchgate.netnih.gov This can lead to inaccurate measurements, particularly at the low concentrations often found in biological matrices. researchgate.net
Modern research relies on more sophisticated and specific methods, primarily chromatography coupled with mass spectrometry. nih.gov These techniques are considered the gold standard for steroid hormone analysis. nih.govaacrjournals.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and powerful analytical technique for quantifying steroid hormones. nih.govmdpi.com It combines the separation power of liquid chromatography with the high sensitivity and specificity of a mass spectrometer. aacrjournals.org This allows for the precise measurement of multiple analytes in a small sample volume with high throughput. aacrjournals.orgnih.gov LC-MS/MS methods can be developed to be highly specific for the patient populations or research models being tested. nih.gov For instance, a high-resolution LC-MS method has been developed to simultaneously quantify 11 different synthetic progestins, demonstrating the capability of this technology to handle complex analyses in small sample volumes, such as 50 μl of plasma. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS offers high sensitivity and specificity. aacrjournals.org While LC-MS/MS has become more common for its ability to detect nonvolatile steroids without derivatization, GC-MS remains a valuable and powerful tool in steroid analysis. mdpi.com
The advantages of mass spectrometry-based assays over traditional immunoassays are significant. They mitigate issues of cross-reactivity, offer greater accuracy and precision, and allow for the simultaneous measurement of multiple compounds. nih.gov The development and validation of these methods involve establishing key parameters to ensure reliable data.
Table 1: Key Validation Parameters for Analytical Quantification Methods
| Parameter | Description | Importance in this compound Research |
|---|---|---|
| Sensitivity (LLOQ) | The Lower Limit of Quantitation is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. | Crucial for detecting the very low concentrations of this compound that may be present in biological samples. For related progestins, LLOQs can range from 2.4 pg/ml to 78.1 pg/ml. nih.govresearchgate.net |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites or other steroids. | Ensures that the measurement is solely of this compound and not confounded by other structurally similar compounds. nih.gov |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. | Guarantees that the quantitative data reflects the actual concentration of this compound in the sample. core.ac.uk |
| Precision | The degree of agreement among a series of measurements from the same sample, typically expressed as the coefficient of variation (CV). | Indicates the reproducibility of the method, ensuring consistent results across different runs and batches. core.ac.uk |
| Matrix Effects | The alteration of the analytical signal caused by co-eluting substances from the sample matrix (e.g., plasma, tissue homogenate). | Must be evaluated and corrected for, often using stable isotope-labeled internal standards, to prevent under- or overestimation of the compound's concentration. core.ac.ukcreative-proteomics.com |
Standardization of In Vitro and In Vivo Experimental Protocols
The lack of standardization in experimental protocols is a significant challenge in steroid hormone research, leading to variability in results and difficulty in comparing findings across different studies. researchgate.netaacrjournals.org Establishing standardized protocols for both in vitro and in vivo studies of this compound is essential for generating coherent and reliable data.
In Vitro Studies: In vitro models are invaluable for dissecting the molecular mechanisms of this compound action, particularly its interaction with steroid receptors. However, results can be highly dependent on the specific experimental system used. nih.gov
Key factors requiring standardization include:
Cell Lines: Different cell lines (e.g., HEK293, COS-1) can yield different results for potency and efficacy due to variations in their internal machinery and receptor expression levels. nih.gov
Receptor Isoforms: The specific isoform of a receptor (e.g., progesterone (B1679170) receptor A vs. B) used in an assay can influence the observed activity of the compound. nih.gov
Promoter-Reporter Constructs: The design of the reporter gene used to measure receptor activation can significantly affect the outcome of the experiment. nih.gov
Parallel Testing: To obtain directly comparable data on the relative effects of different progestins, it is crucial to perform parallel experiments within the same model system. nih.gov
In Vivo Studies: Animal models are critical for understanding the physiological effects of this compound in a complex biological system. However, direct extrapolation of findings to humans is challenging, and methodological consistency is paramount. researchgate.net
Important considerations for standardization include:
Animal Species and Strain: The metabolic pathways and physiological responses to steroid hormones can vary significantly between species (e.g., mice, rats) and even between different strains of the same species. oup.com
Age and Hormonal Status: The age and endogenous hormonal status (e.g., ovariectomized, intact) of the animals can profoundly impact the effects of an exogenous progestin like this compound. oup.com
Dose-Response Relationship: A thorough assessment of the dose-response relationship is necessary to understand the potency and efficacy of the compound. oup.com
Outcome Assessment: The timing and methods for assessing outcomes must be consistent. For example, in studies of neuroprotection, evaluating effects at standardized time points (e.g., 1-3 days post-injury) is critical. oup.com
Table 2: Factors Requiring Standardization in Preclinical this compound Research
| Study Type | Factor | Rationale for Standardization |
|---|---|---|
| In Vitro | Cell Line and Receptor Expression Levels | Ensures that observed effects are comparable and not an artifact of a specific cellular context. Different cell lines can lead to different rank orders of potency. nih.gov |
| Promoter-Reporter System | Reduces variability in measuring transcriptional activation and allows for more consistent potency and efficacy calculations. nih.gov | |
| Parallel Compound Testing | Provides the most reliable comparison of this compound's activity relative to other progestins and the natural hormone, progesterone. nih.gov | |
| In Vivo | Animal Model (Species, Strain, Sex) | Minimizes confounding factors related to species-specific metabolism and physiological responses. researchgate.netoup.com |
| Hormonal Status of Animals | Controls for the influence of endogenous hormones on the outcomes being measured. oup.com | |
| Blinded Outcome Assessment | Prevents observer bias in the evaluation of experimental results. oup.com |
Data Interpretation and Statistical Methodologies in Preclinical Studies
Dose-Response Analysis: In both in vitro and in vivo studies, determining the dose-response curve is fundamental. This analysis yields crucial information about the potency (the concentration required to produce a given effect) and efficacy (the maximum effect of the compound) of this compound. nih.gov
Appropriate Statistical Tests: The selection of statistical tests should be based on the nature of the data and the experimental design. This includes using tests that account for multiple comparisons to avoid false-positive findings. In preclinical research involving animal models, it is important to clearly define the inclusion and exclusion criteria for studies being analyzed in a systematic review. africanjournalofbiomedicalresearch.com
Systematic Review and Meta-Analysis: When evaluating data from multiple preclinical studies, systematic reviews and meta-analyses are powerful tools. These approaches use formal statistical methods to synthesize results from different experiments. For instance, the standardized mean difference (SMD) can be used to compare outcomes across studies that may have used different measurement techniques. oup.com Employing a random-effects model for pooling data is often preferred as it accounts for heterogeneity between studies. oup.com
Controlling for Confounders: Statistical models should account for potential confounding variables. In preclinical studies, factors such as the animal's age, weight, or hormonal status can influence the results and should be included in the analysis where appropriate. oup.com The lack of standardization of assays can itself be a major confounding factor, making it difficult to compare absolute hormone levels reported in different studies. researchgate.netaacrjournals.org
By employing these rigorous methodological and statistical approaches, researchers can generate high-quality, reproducible data that will provide a clear understanding of the biological and chemical properties of this compound.
Emerging Research Themes and Future Perspectives on Hydromadinone
Potential for Development of Next-Generation Progestin Research Tools
While hydromadinone itself has been studied, the broader field of progestin research is continually seeking more specific and potent molecules to serve as research tools. researchgate.netiiab.memarefa.orgiiab.me These next-generation tools are crucial for dissecting the complex and often overlapping functions of progesterone (B1679170) and synthetic progestins. The development of such tools often focuses on creating compounds with high receptor specificity and minimal off-target effects.
The value of a progestin as a research tool is determined by its unique binding profile and its ability to elicit specific downstream effects. Research into newer generation progestins, such as drospirenone, has highlighted the diverse pharmacological profiles that can be achieved through chemical modification. nih.govfrontiersin.orgnih.gov These efforts provide a roadmap for how older compounds, including this compound, could be re-examined or modified to create novel research probes. For instance, creating derivatives of this compound could yield molecules with unique affinities for different progesterone receptor isoforms or even for membrane progesterone receptors, which are increasingly recognized as important mediators of rapid, non-genomic steroid actions. nih.gov
Future research could focus on systematically characterizing the interaction of this compound and its potential derivatives with a full panel of steroid receptors and key steroidogenic enzymes. This would clarify its specificity and potential for off-target effects, which is critical for a high-quality research tool. Such studies would establish a comprehensive pharmacological profile, enabling researchers to select the most appropriate compound for their specific experimental questions.
Integration of Omics Technologies in Mechanistic Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological systems. humanspecificresearch.orguninet.eduresearchgate.netnih.gov These high-throughput methods allow for a global, unbiased analysis of the molecular changes induced by a compound, moving beyond the study of a single target or pathway. nih.gov For this compound, the application of omics technologies offers a powerful approach to comprehensively map its molecular footprint.
Table 1: Overview of Omics Technologies and Their Application in this compound Research
| Omics Technology | Description | Potential Application for this compound Research |
| Genomics | Study of the complete set of DNA (genome) of an organism. | Identification of genetic variations that may influence individual responses to this compound. |
| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome) in a cell or organism. | To understand how this compound alters gene expression patterns in target tissues. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | To identify changes in protein expression and post-translational modifications in response to this compound treatment. |
| Metabolomics | Comprehensive analysis of small molecule metabolites in a biological system. | To map the metabolic pathways affected by this compound and identify any unique metabolic signatures. |
By employing transcriptomics, researchers could identify all the genes that are up- or down-regulated by this compound in specific cell types. This could reveal novel target genes and signaling pathways that were not previously associated with progestin action. Proteomics could then be used to confirm that these changes in gene expression translate to changes in protein levels and to identify post-translational modifications that are critical for protein function.
Metabolomics offers another layer of insight by analyzing the complete set of small-molecule metabolites. uninet.edu This could be particularly relevant for understanding how this compound might influence steroid metabolism itself or other key metabolic pathways within the cell. The integration of these different omics datasets, often referred to as "multi-omics," can provide a holistic view of this compound's mechanism of action, potentially uncovering unexpected biological functions and interactions. researchgate.net
Unexplored Biological Pathways and Theoretical Applications
Research on progestins has traditionally focused on their roles in the reproductive system and their interaction with nuclear progesterone receptors. However, there is a growing appreciation for the non-classical or "off-target" effects of steroid hormones. kucancercenter.orgmdpi.com These can be mediated by various mechanisms, including interaction with other steroid receptors, modulation of enzyme activity, or signaling through membrane-bound receptors.
For this compound, there is a significant opportunity to explore these less-charted territories. For example, studies on other progestins have revealed interactions with enzymes involved in steroid biosynthesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Investigating whether this compound has similar effects could reveal a new layer of its biological activity, influencing the local production of other steroid hormones.
Furthermore, the role of progestins in the central nervous system is an area of active research, with evidence suggesting they can influence mood, cognition, and neuroprotection. researchgate.net Exploring the potential neuroactive properties of this compound could open up entirely new theoretical applications. This would involve investigating its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems and neuronal signaling pathways.
Another avenue for future research is the concept of selective progesterone receptor modulators (SPRMs). These are compounds that can act as either agonists or antagonists of the progesterone receptor depending on the target tissue. While this compound has not been classified as an SPRM, a detailed investigation into its tissue-specific effects could reveal such properties, expanding its potential research applications.
Challenges and Opportunities in Steroid Hormone Research
The field of steroid hormone research faces several overarching challenges that also apply to the study of this compound. One of the main difficulties is the structural similarity among different steroid hormones, which can lead to cross-reactivity in assays and off-target effects in biological systems. researchgate.netmdpi.com The development of highly specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is helping to overcome some of these challenges by allowing for more accurate quantification of individual steroids. nih.gov
Another challenge is the complexity of steroid signaling, which involves a multitude of receptors, co-regulators, and signaling pathways that can vary between different cell types and tissues. jcrpe.org This complexity makes it difficult to predict the full spectrum of a steroid's effects from its binding affinity to a single receptor. Overcoming this requires an integrative approach, combining in vitro and in vivo studies with systems biology modeling.
Despite these challenges, there are significant opportunities for advancing our understanding of compounds like this compound. The increasing availability of sophisticated research tools and technologies provides an unprecedented opportunity to revisit older compounds and uncover new biological insights. researchgate.netcancernetwork.comun.org There is also a growing interest in the personalized aspects of hormone action, exploring how genetic differences can influence an individual's response to a particular steroid.
For this compound, the opportunity lies in leveraging these advancements to build a comprehensive biological profile of the compound. This would involve a systematic approach, starting with a detailed characterization of its receptor binding and enzyme inhibition profiles, followed by multi-omics studies to map its global effects, and finally, in vivo studies to understand its physiological consequences. Such a research program could potentially reposition this compound as a valuable tool for specific research applications and contribute to a broader understanding of steroid hormone action.
Q & A
Q. Example Table: Key Variables in In Vitro Assays
| Variable | Optimal Range | Impact on Results |
|---|---|---|
| Solvent (DMSO) | ≤0.1% v/v | Prevents cellular toxicity |
| Incubation Time | 24–48 hours | Ensures equilibrium binding |
| Cell Density | 1×10⁴ cells/well | Avoids overconfluence artifacts |
Basic Research Question: How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical studies?
Methodological Answer:
- Animal models : Use species with metabolic similarity to humans (e.g., rodents) and administer this compound via IV/oral routes to assess bioavailability .
- Sampling intervals : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration for comprehensive AUC (Area Under Curve) calculations .
- Analytical techniques : Employ HPLC-MS/MS for quantification, ensuring a detection limit ≤1 ng/mL to capture low-concentration metabolites .
Example Workflow:
Dose normalization based on body weight.
Non-compartmental analysis (NCA) for half-life (t₁/₂) and clearance (CL).
Cross-validate results with compartmental modeling (e.g., WinNonlin®) .
Advanced Research Question: How should conflicting data on this compound’s receptor binding affinity be methodologically reconciled?
Methodological Answer:
Conflicting binding affinity data often arise from:
- Methodological discrepancies : Compare radioligand vs. fluorescence polarization assays; the latter may overestimate affinity due to dye interference .
- Variable receptor isoforms : Specify the receptor subtype (e.g., PR-B vs. PR-A) in experimental documentation to clarify context-specific activity .
- Data normalization : Use % inhibition relative to controls instead of absolute IC₅₀ values to reduce inter-lab variability .
Recommended Steps:
Replicate studies using standardized protocols (e.g., CEREP panels).
Perform meta-analysis of published Kd values with heterogeneity testing (I² statistic) .
Advanced Research Question: What strategies are effective in optimizing this compound’s stability under varying physiological pH conditions?
Methodological Answer:
- Accelerated stability testing : Incubate this compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-UV at 0, 1, 3, 7, and 14 days .
- Degradant identification : Use high-resolution mass spectrometry (HRMS) to characterize breakdown products and propose degradation pathways .
- Formulation adjustments : Incorporate enteric coatings or cyclodextrin complexes to enhance gastric stability .
Example Stability Data:
| pH | Half-Life (Days) | Major Degradant |
|---|---|---|
| 1.2 | 2.1 | Hydrolyzed ketone |
| 7.4 | 14.5 | Oxidized side chain |
Advanced Research Question: How can researchers design dose-response studies to minimize off-target effects of this compound?
Methodological Answer:
- Selectivity profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP Eurofins) to identify off-target interactions .
- Dose range determination : Use the Hill equation to calculate EC50 and EC90 values, ensuring the highest dose does not exceed 10× EC90 to avoid toxicity .
- Transcriptomic analysis : Apply RNA-seq to exposed cell lines, filtering genes with ≥2-fold expression change (p<0.05) to pinpoint unintended pathways .
Key Consideration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
